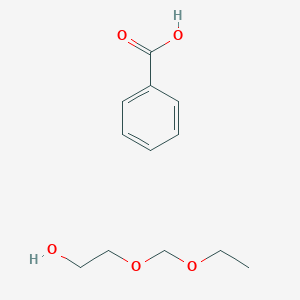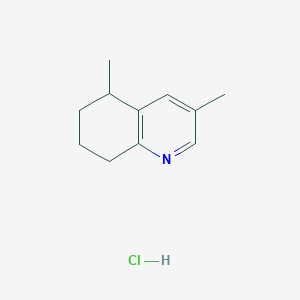
1-Isoquinolinecarbonitrile, 2-acetyl-1,2-dihydro-5,7-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isoquinolinecarbonitrile, 2-acetyl-1,2-dihydro-5,7-dimethoxy- is a complex organic compound with a molecular formula of C12H10N2O It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 1-Isoquinolinecarbonitrile, 2-acetyl-1,2-dihydro-5,7-dimethoxy- can be achieved through several synthetic routes. One common method involves the reaction of phosphoryl chloride with the requisite carbaldoxime in chloroform under ice-cooling conditions . Another method includes the preparation of conjugated polynitrile through plasma polymerization .
Chemical Reactions Analysis
1-Isoquinolinecarbonitrile, 2-acetyl-1,2-dihydro-5,7-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include phosphoryl chloride, chloroform, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Isoquinolinecarbonitrile, 2-acetyl-1,2-dihydro-5,7-dimethoxy- has several scientific research applications:
Chemistry: It is used as a starting reagent in the synthesis of imidazo[5,1-a]isoquinolines.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the preparation of various materials, including conjugated polynitriles.
Mechanism of Action
The mechanism of action of 1-Isoquinolinecarbonitrile, 2-acetyl-1,2-dihydro-5,7-dimethoxy- involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used. Generally, it may interact with enzymes, receptors, or other proteins to exert its effects.
Comparison with Similar Compounds
1-Isoquinolinecarbonitrile, 2-acetyl-1,2-dihydro-5,7-dimethoxy- can be compared with other similar compounds, such as:
1-Isoquinolinecarbonitrile: A simpler derivative with different properties and applications.
2-Acetyl-1,2-dihydro-1-isoquinolinecarbonitrile: Another derivative with distinct chemical and biological properties.
Imidazo[5,1-a]isoquinolines: Compounds synthesized using 1-Isoquinolinecarbonitrile, 2-acetyl-1,2-dihydro-5,7-dimethoxy- as a starting reagent.
The uniqueness of 1-Isoquinolinecarbonitrile, 2-acetyl-1,2-dihydro-5,7-dimethoxy- lies in its specific structure, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
62172-59-2 |
|---|---|
Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2-acetyl-5,7-dimethoxy-1H-isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C14H14N2O3/c1-9(17)16-5-4-11-12(13(16)8-15)6-10(18-2)7-14(11)19-3/h4-7,13H,1-3H3 |
InChI Key |
MOARBCOQKVMFBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=CC2=C(C1C#N)C=C(C=C2OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[(4-Methylnaphthalen-1-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14548407.png)

![N-[2-(Dimethylamino)-2-oxoethyl]-N-methyl-3,5-dinitrobenzamide](/img/structure/B14548417.png)
![1,1'-[(2,5-Dimethyl-1,3-phenylene)bis(oxymethylene)]dibenzene](/img/structure/B14548421.png)
![3-[2-(Propan-2-yl)phenyl]-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B14548425.png)


